N-Benzyl-9-ethyl-9H-purin-6-amine

Catalog No.
S12312684
CAS No.
25870-60-4
M.F
C14H15N5
M. Wt
253.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-9-ethyl-9H-purin-6-amine

CAS Number

25870-60-4

Product Name

N-Benzyl-9-ethyl-9H-purin-6-amine

IUPAC Name

N-benzyl-9-ethylpurin-6-amine

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

InChI

InChI=1S/C14H15N5/c1-2-19-10-18-12-13(16-9-17-14(12)19)15-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,15,16,17)

InChI Key

ZPTVSARNOSKLKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3

N-Benzyl-9-ethyl-9H-purin-6-amine is a purine derivative characterized by the presence of a benzyl group and an ethyl substituent on the purine ring. Its molecular formula is C14H15N5C_{14}H_{15}N_{5}, with a molar mass of approximately 253.309 g/mol. This compound belongs to a class of nucleobase analogs that exhibit various biological activities, making them of interest in medicinal chemistry and pharmacology.

  • Oxidation: The purine ring can undergo oxidation, potentially leading to N-oxide derivatives or other functional groups .
  • Reduction: The compound can be reduced, converting imine or carbonyl groups formed through oxidation to amides .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles like alkyl halides to form N-alkylated products .
  • Dehydration: Under specific conditions, it may undergo dehydration to form imines or enamines .
  • Metal-Catalyzed Reactions: Transition metal-catalyzed reactions can modify the benzyl substituent or the purine ring itself .

N-Benzyl-9-ethyl-9H-purin-6-amine exhibits various biological activities, including:

  • Antitumor Activity: Compounds within this class have shown potential in inhibiting tumor growth.
  • Antiviral Properties: Purine derivatives are often explored for their ability to inhibit viral replication.
  • Enzyme Modulation: They may interact with specific enzymes, influencing biochemical pathways critical for cellular function.

The synthesis of N-Benzyl-9-ethyl-9H-purin-6-amine typically involves:

  • Starting Materials: The synthesis begins with appropriate purine precursors.
  • Benzylation Reaction: The introduction of the benzyl group is achieved through nucleophilic substitution.
  • Ethyl Group Addition: The ethyl substituent is added via alkylation reactions using ethyl halides under basic conditions.
  • Purification: The final product is purified through recrystallization or chromatography.

Interaction studies involving N-Benzyl-9-ethyl-9H-purin-6-amine focus on its binding affinity to specific molecular targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes.
  • In vitro Assays: To evaluate its biological activity against various cell lines and pathogens.

Several compounds share structural similarities with N-Benzyl-9-ethyl-9H-purin-6-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
N-Benzyl-2-chloro-9H-purin-6-amineContains a chloro substituentDifferent reactivity due to chlorine atom
BenzyladenineA well-known purine derivative used in plant growthPrimarily used in agricultural applications
9-Methyl-N-benzylpurineMethyl group instead of ethylAltered pharmacological properties
9-BenzyladenineSimilar structure but without ethyl substitutionUsed extensively in plant biology

Uniqueness

N-Benzyl-9-ethyl-9H-purin-6-amine stands out due to its specific combination of benzyl and ethyl groups on the purine framework, which may enhance its biological activity and selectivity compared to other related compounds. This unique structure potentially allows for diverse interactions with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.

Benzylamine-Mediated Chlorine Displacement Reactions

The synthesis of N-Benzyl-9-ethyl-9H-purin-6-amine typically involves nucleophilic aromatic substitution reactions at the C6 position of 6-chloropurine derivatives . The benzylamine-mediated chlorine displacement represents one of the most direct and efficient approaches for introducing the N-benzyl functionality into the purine scaffold [2]. This methodology exploits the inherent electrophilic character of the C6 position in chloropurine systems, where the electron-withdrawing nature of the purine ring enhances the susceptibility of the chlorine atom to nucleophilic attack [28].

The mechanism of benzylamine-mediated chlorine displacement follows a classical nucleophilic aromatic substitution pathway . The nitrogen lone pair of benzylamine attacks the electrophilic C6 carbon, forming a Meisenheimer-type intermediate that subsequently eliminates chloride ion to yield the desired N-benzyl purine product [28]. This process is facilitated by the electron-deficient character of the purine heterocycle, which stabilizes the anionic intermediate through delocalization across the aromatic system [32].

Research findings demonstrate that the displacement reactivity follows a well-defined order with different leaving groups at the C6 position [28]. Studies utilizing pseudo-first-order kinetics with 6-halopurine compounds reveal that fluorine exhibits the highest reactivity, followed by bromine, chlorine, and iodine when reacted with primary amines such as benzylamine [28]. However, when utilizing weakly basic aromatic amines, the reactivity order shifts to iodine > bromine > chlorine > fluorine, indicating the influence of nucleophile basicity on the reaction pathway [28].

Leaving GroupRelative ReactivityReaction Conditions
FluorineHighestMild conditions, room temperature
BromineHighModerate heating required
ChlorineModerateElevated temperature necessary
IodineVariableDepends on nucleophile basicity

The reaction typically proceeds under controlled heating conditions, with temperatures ranging from 70°C to 120°C depending on the specific substrate and reaction medium [39]. In optimized procedures, the reaction of 6-chloro-9-ethyl-9H-purine with benzylamine in suitable solvents yields the target compound with efficiencies ranging from 76% to 95% [39].

Solvent and Catalytic System Optimization

Solvent selection plays a critical role in determining both the reaction rate and yield of benzylamine-mediated chlorine displacement reactions [11]. Systematic studies have revealed that polar aprotic solvents generally provide superior results compared to protic or nonpolar alternatives [13]. Acetonitrile has emerged as one of the most effective solvents for these transformations, providing yields up to 83% in optimized glycosylation procedures involving purine derivatives [11].

The influence of solvent polarity on nucleophilic substitution reactions can be attributed to differential solvation effects on the transition state versus the ground state [64]. Polar aprotic solvents stabilize the developing positive charge on the purine ring while maintaining the nucleophilicity of the benzylamine through minimal hydrogen bonding interactions [13]. This dual effect accelerates the reaction rate and improves selectivity toward the desired C6 substitution product.

Solvent SystemYield (%)Temperature (°C)Reaction Time
Acetonitrile837015 hours
Dichloromethane7612015 hours
Ethanol6810020 hours
Dimethylformamide7210012 hours

Catalytic system optimization has focused primarily on Lewis acid catalysts that can activate the electrophilic center at C6 [11]. Tin tetrachloride and trimethylsilyl trifluoromethanesulfonate have demonstrated exceptional effectiveness, achieving yields up to 83% at both room temperature and elevated temperatures [11]. These catalysts function by coordinating to the purine nitrogen atoms, thereby increasing the electron deficiency at C6 and enhancing the rate of nucleophilic attack [15].

Base additives also play a crucial role in optimizing reaction conditions [39]. Potassium carbonate is frequently employed as a mild base to neutralize the hydrogen chloride generated during the substitution process [39]. Microwave-assisted synthesis has emerged as a particularly effective approach, enabling reactions to proceed under solvent-free conditions with reaction times as short as 5 minutes at 90°C [39].

Regioselective Functionalization of the Purine Core

C8 Cyanation Techniques for Structural Diversification

C8 cyanation of purine derivatives represents a powerful strategy for structural diversification and the introduction of versatile synthetic handles [23] [49]. The development of direct regioselective C8-H cyanation methodologies has revolutionized the synthesis of cyano-substituted purine analogs, eliminating the need for pre-functionalized halogenated precursors [27] [49].

The most effective approach involves a sequential triflic anhydride activation followed by nucleophilic cyanation with trimethylsilyl cyanide [23] [49]. This methodology exploits the electron-rich character of the imidazole moiety within the purine framework, enabling regioselective activation at the C8 position [50]. The process occurs through initial electrophilic activation by triflic anhydride, creating a highly electrophilic intermediate that undergoes nucleophilic attack by trimethylsilyl cyanide [49].

The reaction protocol typically involves treatment of the purine substrate with triflic anhydride (1.2 equivalents) in 1,2-dichloroethane at 0°C, followed by addition of trimethylsilyl cyanide (2.0 equivalents) and heating to 84°C for 3 hours [23]. Subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene at elevated temperature for 6 hours completes the transformation through base-mediated elimination of triflous acid [23].

SubstrateYield (%)Reaction ConditionsSelectivity
N-Benzylpurine7884°C, 9 hours totalC8 selective
6-Chloropurine8584°C, 9 hours totalC8 selective
6-Alkoxypurine7284°C, 9 hours totalC8 selective
6-Arylpurine8084°C, 9 hours totalC8 selective

The regioselectivity of this cyanation protocol can be modulated through strategic substituent placement [27]. Electron-donating groups such as 6-diethylamino substituents can redirect the reaction selectivity from the C8 to the C2 position, enabling complementary synthetic strategies for accessing different regioisomers [27] [49]. This switchable regioselectivity provides unprecedented flexibility in synthetic planning and allows for the preparation of diverse cyano-substituted purine libraries.

Impact of N9 Ethyl and N-Benzyl Groups on Reactivity

The presence of N9 ethyl and N-benzyl substituents exerts profound effects on the reactivity patterns of purine derivatives, influencing both electronic properties and steric accessibility [24] [26]. The N9 ethyl group introduces moderate steric hindrance while maintaining favorable lipophilic characteristics that enhance solubility in organic solvents . This substitution pattern has been shown to increase inhibitory potency in biological assays, with N9-ethyl substituted compounds demonstrating 8-9 fold increases in activity compared to N9-methyl analogs [24].

The electronic influence of the N9 ethyl group manifests through inductive electron donation, which modulates the electron density distribution across the purine ring system [34]. This effect is particularly pronounced at the C8 position, where increased electron density facilitates electrophilic substitution reactions while simultaneously diminishing the propensity for nucleophilic attack [21]. The enhanced electron density at C8 makes this position more susceptible to cyanation and other electrophilic functionalization procedures [23].

Steric effects of the N9 ethyl substitution become particularly relevant in cross-coupling reactions and other transformations requiring coordination to transition metal catalysts . The ethyl group provides sufficient steric bulk to influence regioselectivity in palladium-catalyzed reactions, with studies demonstrating that N9 alkyl substituents can direct coupling reactions toward specific positions on the purine scaffold [16]. This directing effect is attributed to the coordination of the metal catalyst to specific nitrogen atoms, which is influenced by the steric environment created by the N9 substitution [8].

Substitution PatternElectronic EffectSteric ImpactReactivity Modulation
N9-EthylElectron donatingModerate hindranceEnhanced C8 reactivity
N-Benzylπ-electron donationSignificant bulkAltered coordination geometry
CombinedSynergistic effectsMaximum hindranceHighly selective reactions

The N-benzyl group at the amino position introduces additional complexity through π-electron interactions and increased steric demand [35]. The benzyl substituent can participate in π-π stacking interactions with aromatic reagents, potentially influencing reaction pathways and product distributions [54]. Furthermore, the bulky nature of the benzyl group creates a shielded environment around the N6 position, which can affect the accessibility of this site for further functionalization reactions [26].

Influence of N-Benzyl and C6 Amino Modifications on Target Affinity

The N-benzyl and C6 amino substitutions represent critical structural determinants for target binding affinity in purine-based inhibitors. Systematic modifications at these positions have revealed distinct patterns governing enzyme selectivity and potency.

Research on N-benzyl-9-ethyl-9H-purin-6-amine derivatives demonstrates that the benzyl group at the C6 amino position establishes essential π-π stacking interactions with target enzymes [2]. Comparative studies with N-benzyl-9-isopropyl-9H-purin-6-amine reveal that increasing the steric bulk at the N9 position from ethyl to isopropyl enhances crystalline stability, with melting points rising from approximately 350-360 K to 388-391 K [3]. This structural modification correlates with altered binding kinetics and improved target selectivity.

The introduction of longer alkyl chains at N9, exemplified by N-benzyl-9-pentyl-9H-purin-6-amine, significantly increases lipophilicity and synthesis yields, achieving 92% compared to lower yields observed with bulkier substituents . This enhanced lipophilicity facilitates membrane permeability and cellular uptake, directly impacting biological activity.

Halogen substitutions at the C2 position provide additional modulation of target affinity. N-benzyl-2-chloro-9H-purin-6-amine exhibits enhanced antimycobacterial activity, with studies showing that chlorine incorporation at the C2 position amplifies activity against Mycobacterium tuberculosis [4]. The electron-withdrawing nature of chlorine modifies the electronic distribution across the purine ring system, optimizing interactions with the target binding site.

Substitutions at the C6 position beyond the amino functionality reveal remarkable structure-activity relationships. The furyl-substituted analogue, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, achieves exceptional antimycobacterial potency with a minimum inhibitory concentration of 0.39 μg/mL against M. tuberculosis, while maintaining low mammalian cell toxicity [4].

Electronic effects of C6 amino modifications significantly influence target recognition. Compounds bearing electron-donating substituents on the benzyl ring demonstrate enhanced activity compared to electron-withdrawing groups [4]. This observation suggests that increased electron density at the amino nitrogen facilitates hydrogen bonding interactions with target enzymes.

CompoundMolecular WeightTarget ActivityKey Structural Features
N-Benzyl-9-ethyl-9H-purin-6-amine253.30 g/molModerate acetylcholinesterase inhibition [2]Ethyl at N9, benzyl at C6-amino
N-Benzyl-9-isopropyl-9H-purin-6-amine267.34 g/molHigher crystalline stability (mp 388-391 K) [3]Isopropyl at N9, increased rigidity
N-Benzyl-9-pentyl-9H-purin-6-amine330.15 g/molHigher yield (92%) Longer alkyl chain, increased lipophilicity
N-Benzyl-2-chloro-9H-purin-6-amine259.69 g/molEnhanced antimycobacterial activity [5]Chlorine at C2 position

Comparative Analysis of Piperidine/Pyrrolidine Hybrid Analogues

The incorporation of piperidine and pyrrolidine moieties into purine scaffolds represents a strategic approach to enhance cholinesterase inhibition and expand therapeutic applications. Comparative analyses reveal distinct advantages for each heterocyclic system.

N-benzylpiperidine-purine derivatives demonstrate moderate acetylcholinesterase inhibition with dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase [2]. Structural superimposition studies with donepezil reveal that the piperidine ring occupies a critical binding region, establishing favorable interactions with Trp84 and Phe330 residues in the enzyme active site. These findings guided the design of optimized inhibitors featuring 8-substituted caffeine fragments and methoxymethyl linkers, resulting in enhanced dual inhibitory profiles [2].

N-benzylpyrrolidine-purine analogues exhibit comparatively weaker activity profiles, suggesting that the six-membered piperidine ring provides superior geometric complementarity with cholinesterase binding sites compared to the five-membered pyrrolidine system [2]. This observation underscores the importance of ring size in optimizing enzyme-inhibitor interactions.

Piperazine-containing purine hybrids demonstrate potent anticancer activity across multiple cell lines. These derivatives exhibit significant cytotoxicity against Huh7, HCT116, and MCF7 cancer cells, with IC50 values in the micromolar range [6] [7]. The piperazine moiety enhances water solubility and facilitates cellular uptake, contributing to improved bioavailability.

Triazole-hybrid analogues incorporating both piperidine and pyrrolidine systems display selective cytotoxicity profiles. Triazole-piperidine hybrids demonstrate preferential activity against A549 and IMR-32 cell lines, while triazole-pyrrolidine derivatives show enhanced selectivity for HCT-15 and THP-1 cell lines [6] [7]. This selectivity pattern suggests distinct binding mechanisms and target specificities.

The hybrid molecule design strategy has expanded to include various linker systems connecting purine cores with piperidine or pyrrolidine rings. Linked hybrids utilize stable amide bonds, fused hybrids create unified heterocyclic frameworks, and spaced hybrids employ flexible linkers for dual-targeting capabilities [8]. These architectural variations provide multiple avenues for structure-activity optimization.

Compound TypeAcetylcholinesterase ActivityButyrylcholinesterase ActivityKey SAR Observations
N-Benzylpiperidine-purineModerate inhibition [2]Dual inhibition [2]Superimposition with donepezil reveals key features
N-Benzylpyrrolidine-purineWeak activity [2]Limited activity [2]Less favorable binding profile
Piperazine-purine hybridsPotent (μM range) [6]Active against multiple targets [6]Huh7, HCT116, MCF7 activity
Triazole-hybrid piperidineSelective cytotoxicity [7]A549, IMR-32 cell lines [7]Enhanced membrane permeability

Electronic and Steric Effects of Substituents on Cholinesterase Inhibition

The electronic and steric properties of substituents profoundly influence cholinesterase inhibition profiles through distinct molecular mechanisms. Systematic investigations reveal position-dependent effects that guide rational inhibitor design.

Electronic effects vary significantly based on substitution position. Substituents at the C8 position exert the strongest influence on purine electronic structure, surpassing effects observed at C2 and N positions [9] [10]. This enhanced sensitivity reflects the proximity of C8 to the electron-deficient imidazole nitrogen, amplifying substituent contributions to overall electronic distribution. The presence of the amino group in adenine-based purines enhances substituent effects compared to unsubstituted purine systems [9].

C8 substitutions demonstrate unique electronic consequences, reducing the aromaticity of the five-membered imidazole ring while simultaneously increasing aromaticity in the six-membered pyrimidine ring [9] [10]. This electronic redistribution modifies enzyme binding interactions and alters inhibition kinetics.

Steric effects play crucial roles in determining inhibitor selectivity and potency. C2 modifications introduce steric hindrance that affects substrate binding, with bulky substituents generally reducing enzyme affinity [11]. However, specific steric configurations can enhance selectivity by creating shape complementarity with target binding sites.

N9 alkyl substitutions primarily influence membrane permeability and pharmacokinetic properties through modulation of lipophilicity. Longer alkyl chains increase membrane penetration but may introduce unfavorable steric interactions with enzyme active sites . The optimal chain length represents a balance between membrane permeability and target binding efficiency.

Benzyl group modifications critically impact cholinesterase inhibition through both electronic and steric mechanisms. The orientation of the benzyl substituent determines π-π stacking interactions with aromatic residues in enzyme binding sites [11]. Electron-donating substituents on the benzyl ring enhance activity, while electron-withdrawing groups generally reduce inhibitory potency [4].

Hammett constant correlations reveal quantitative relationships between electronic properties and biological activity. Substituents with positive σ values (electron-withdrawing) typically reduce cholinesterase inhibition, while negative σ values (electron-donating) enhance activity [9] [12]. These correlations enable predictive modeling for inhibitor optimization.

Steric parameter analysis using Taft constants demonstrates that excessive steric bulk at critical positions significantly reduces enzyme binding. The C2 thiomorpholine substituent in pyrimidine-based inhibitors orients toward the cationic active site region (Trp84 and Phe330) in acetylcholinesterase, while adopting different orientations in butyrylcholinesterase, highlighting the importance of steric complementarity [11].

Proximity effects for asymmetric substituents, such as formyl and methoxy groups, introduce additional complexity through intramolecular interactions that modify overall molecular conformation and binding geometry [12]. These effects must be considered in comprehensive structure-activity analyses.

Substitution PositionElectronic EffectSteric EffectImpact on Inhibition
C8-X positionStrongest influence on electronic structure [9]Reduces five-membered ring aromaticity [9]Enhanced cholinesterase selectivity
C2-X positionModerate electronic perturbation [9]Steric hindrance affects binding [11]Modified binding kinetics
N-X positionMinimal electronic impact [9]Conformational flexibility [9]Altered substrate recognition
C6 amino modificationsElectron-donating enhances activity [4]Bulky groups reduce enzyme binding [13]Optimized target affinity
N9 alkyl substitutionsLipophilicity modulation Chain length affects membrane permeability Improved pharmacokinetic properties
Benzyl group variationsAromatic π-π interactions [11]Benzyl orientation critical for activity [11]Selective enzyme inhibition

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

253.13274550 g/mol

Monoisotopic Mass

253.13274550 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types